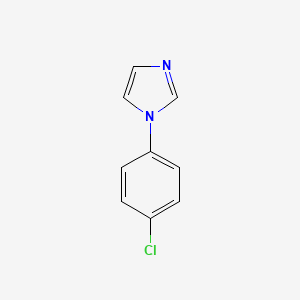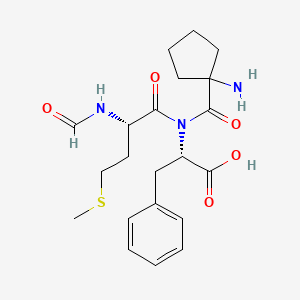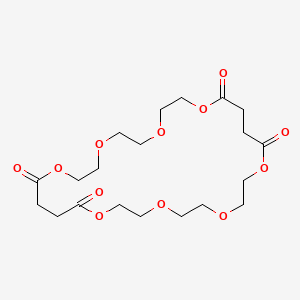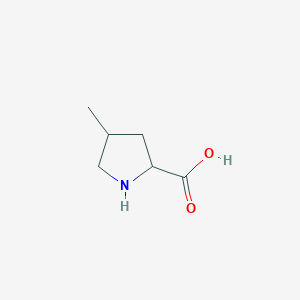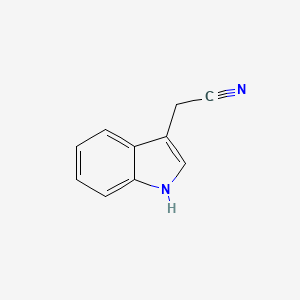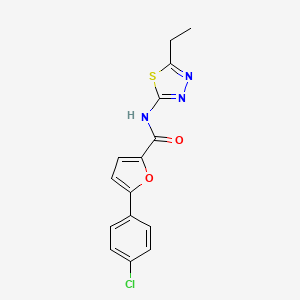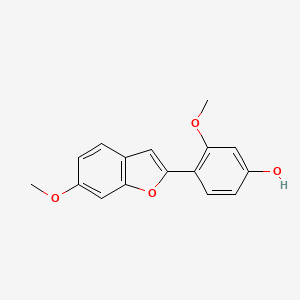
Vignafuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vignafuran belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Thus, vignafuran is considered to be a flavonoid lipid molecule. Vignafuran is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, vignafuran is primarily located in the membrane (predicted from logP). Outside of the human body, vignafuran can be found in cowpea, hyacinth bean, and pulses. This makes vignafuran a potential biomarker for the consumption of these food products.
Vignafuran is a member of 1-benzofurans.
Scientific Research Applications
Biosynthesis and Synthesis
- Vignafuran is a 2-arylbenzofuran phytoalexin derived from an isoflavonoid precursor, investigated using feeding experiments in UV-treated seedlings of cowpea (Vigna unguiculata) (Martin & Dewick, 1979).
- The compound has been efficiently synthesized from a common starting material, 4-bromoresorcinol, using key steps like benzo[b]furan ring formation and carbonylative ring closure catalyzed by a Pd complex (Hiroya et al., 2000); (Hiroya et al., 2001).
Agricultural Applications
- Studies on fungicides have explored the fungitoxicity of analogues of vignafuran, evaluating their antifungal activity and protective effects against pathogens (Carter et al., 1978).
- Research on legumes like Vigna unguiculata has examined their role in methane emission and nitrogen balance in ruminants, contributing to sustainable livestock systems (Tiemann et al., 2008).
- Studies on Vigna species, including Vigna unguiculata, have provided insights into the evolution of leguminous species and genomic resources for functional genomic research (Kang et al., 2014).
Health and Environmental Applications
- Investigations into plant growth promoting Bradyrhizobium sp. (vigna) have highlighted its potential to improve the growth and yield of greengram in insecticide-stressed soils (Ahemad & Khan, 2011).
- The study of antioxidative mungbean protein hydrolysate has revealed its potential as an anticancer asiatic acid carrier, showcasing the health-related applications of Vigna radiata (Wongekalak et al., 2011).
properties
CAS RN |
57800-41-6 |
|---|---|
Product Name |
Vignafuran |
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-methoxy-4-(6-methoxy-1-benzofuran-2-yl)phenol |
InChI |
InChI=1S/C16H14O4/c1-18-12-5-3-10-7-16(20-14(10)9-12)13-6-4-11(17)8-15(13)19-2/h3-9,17H,1-2H3 |
InChI Key |
YCDZKMJZSGRQML-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(O2)C3=C(C=C(C=C3)O)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)C3=C(C=C(C=C3)O)OC |
Other CAS RN |
57800-41-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![14-[Bis(2-chloroethyl)amino]-7-methoxy-3-(prop-2-en-1-yl)-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1196891.png)

![11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde](/img/structure/B1196895.png)
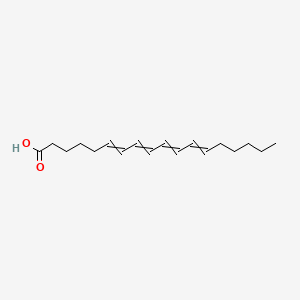
![Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium](/img/structure/B1196900.png)

